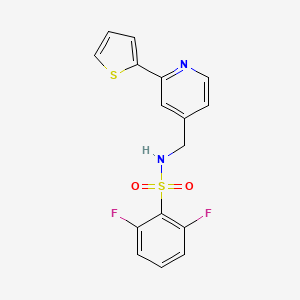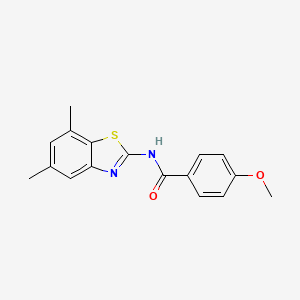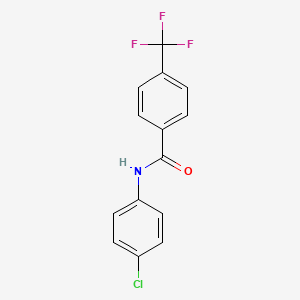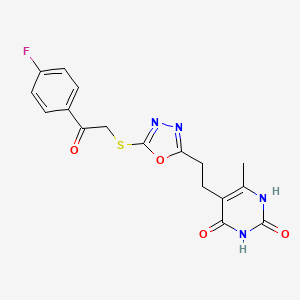
2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide X is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell survival and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide X in lab experiments is its potent activity against cancer cells and its anti-inflammatory properties. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide X is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide X. One direction is to further investigate its mechanism of action and to identify specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new formulations that improve its solubility and bioavailability could enhance its potential for clinical use.
Conclusion
In conclusion, 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide X is a novel chemical 2,6-difluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide that has shown promising results in scientific research for its potential therapeutic applications in various diseases. Its potent activity against cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyridine derivative with a thiophene derivative, followed by the introduction of a sulfonamide group and the substitution of fluorine atoms. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent activity against cancer cells, specifically in breast, lung, and colon cancer. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2,6-difluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S2/c17-12-3-1-4-13(18)16(12)24(21,22)20-10-11-6-7-19-14(9-11)15-5-2-8-23-15/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEAURZLPQRRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2549402.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)


![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)
![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)
